molecular formula C23H21NO5S B4277747 PROPAN-2-YL 2-(2H-1,3-BENZODIOXOLE-5-AMIDO)-5-METHYL-4-PHENYLTHIOPHENE-3-CARBOXYLATE

PROPAN-2-YL 2-(2H-1,3-BENZODIOXOLE-5-AMIDO)-5-METHYL-4-PHENYLTHIOPHENE-3-CARBOXYLATE

Cat. No.: B4277747
M. Wt: 423.5 g/mol
InChI Key: UGPODXBWWFBWBF-UHFFFAOYSA-N
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Description

Isopropyl 2-[(1,3-benzodioxol-5-ylcarbonyl)amino]-5-methyl-4-phenyl-3-thiophenecarboxylate is a complex organic compound known for its unique structural features and potential applications in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PROPAN-2-YL 2-(2H-1,3-BENZODIOXOLE-5-AMIDO)-5-METHYL-4-PHENYLTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

Isopropyl 2-[(1,3-benzodioxol-5-ylcarbonyl)amino]-5-methyl-4-phenyl-3-thiophenecarboxylate can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Catalysts: Palladium, platinum, nickel

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Isopropyl 2-[(1,3-benzodioxol-5-ylcarbonyl)amino]-5-methyl-4-phenyl-3-thiophenecarboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of PROPAN-2-YL 2-(2H-1,3-BENZODIOXOLE-5-AMIDO)-5-METHYL-4-PHENYLTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, PROPAN-2-YL 2-(2H-1,3-BENZODIOXOLE-5-AMIDO)-5-METHYL-4-PHENYLTHIOPHENE-3-CARBOXYLATE stands out due to its specific combination of functional groups, which confer unique chemical reactivity and potential applications. Its structural features allow for diverse chemical modifications and interactions, making it a valuable compound for various scientific research and industrial applications.

Properties

IUPAC Name

propan-2-yl 2-(1,3-benzodioxole-5-carbonylamino)-5-methyl-4-phenylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21NO5S/c1-13(2)29-23(26)20-19(15-7-5-4-6-8-15)14(3)30-22(20)24-21(25)16-9-10-17-18(11-16)28-12-27-17/h4-11,13H,12H2,1-3H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGPODXBWWFBWBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(S1)NC(=O)C2=CC3=C(C=C2)OCO3)C(=O)OC(C)C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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PROPAN-2-YL 2-(2H-1,3-BENZODIOXOLE-5-AMIDO)-5-METHYL-4-PHENYLTHIOPHENE-3-CARBOXYLATE
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PROPAN-2-YL 2-(2H-1,3-BENZODIOXOLE-5-AMIDO)-5-METHYL-4-PHENYLTHIOPHENE-3-CARBOXYLATE
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PROPAN-2-YL 2-(2H-1,3-BENZODIOXOLE-5-AMIDO)-5-METHYL-4-PHENYLTHIOPHENE-3-CARBOXYLATE
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PROPAN-2-YL 2-(2H-1,3-BENZODIOXOLE-5-AMIDO)-5-METHYL-4-PHENYLTHIOPHENE-3-CARBOXYLATE
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PROPAN-2-YL 2-(2H-1,3-BENZODIOXOLE-5-AMIDO)-5-METHYL-4-PHENYLTHIOPHENE-3-CARBOXYLATE
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PROPAN-2-YL 2-(2H-1,3-BENZODIOXOLE-5-AMIDO)-5-METHYL-4-PHENYLTHIOPHENE-3-CARBOXYLATE

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